
(1R)-7-(trifluoromethyl)tetralin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-7-(trifluoromethyl)tetralin-1-amine is an organic compound that belongs to the class of tetralins, which are bicyclic structures consisting of a benzene ring fused to a cyclohexane ring. The presence of a trifluoromethyl group at the 7th position and an amine group at the 1st position makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-7-(trifluoromethyl)tetralin-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable tetralin derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity of the compound. Specific details would depend on the scale and requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-7-(trifluoromethyl)tetralin-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups or the tetralin ring.
Substitution: The trifluoromethyl group or the amine group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential biochemical pathways.
Medicine
Pharmaceutical Research: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (1R)-7-(trifluoromethyl)tetralin-1-amine exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate biological pathways.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tetralin Derivatives: Compounds with similar tetralin structures but different substituents.
Trifluoromethyl Compounds: Compounds with trifluoromethyl groups in different positions or on different core structures.
Uniqueness
(1R)-7-(trifluoromethyl)tetralin-1-amine is unique due to the specific combination of the trifluoromethyl group and the amine group on the tetralin structure. This combination can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H12F3N |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(1R)-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h4-6,10H,1-3,15H2/t10-/m1/s1 |
InChI Key |
ZCGLVZZRVFOKHO-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC(=C2)C(F)(F)F)N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


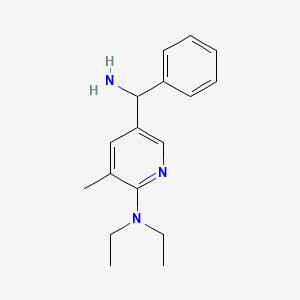
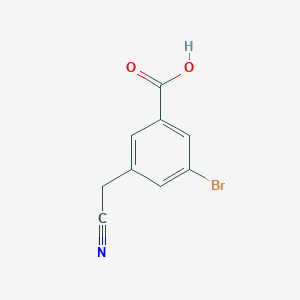
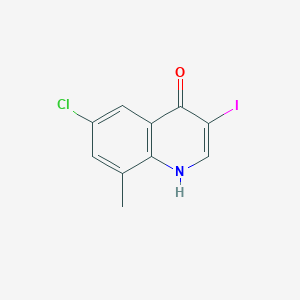
![tert-Butyl 10-oxo-7-(pyridin-3-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13002267.png)
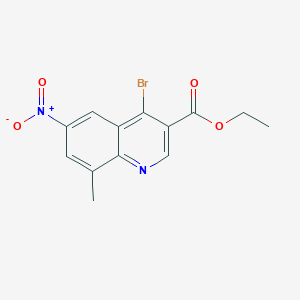
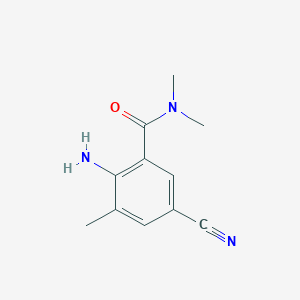

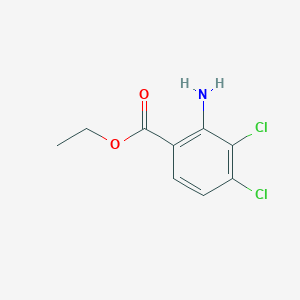
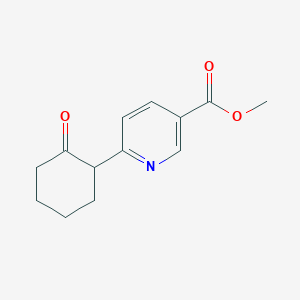
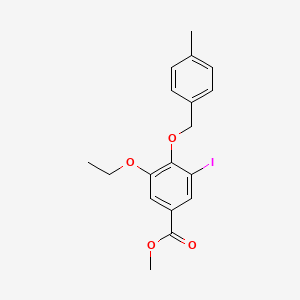
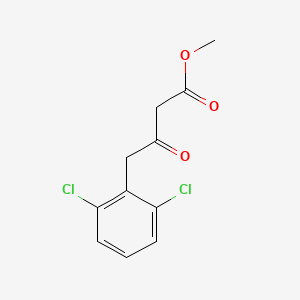
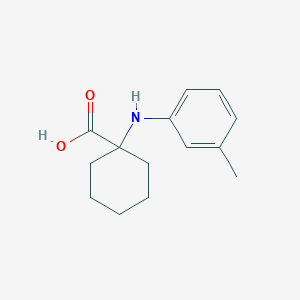
![3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002334.png)

